2-Bromomethyl-6-chloro-3-iodo-pyridine
Description
Properties
Molecular Formula |
C6H4BrClIN |
|---|---|
Molecular Weight |
332.36 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-3-iodopyridine |
InChI |
InChI=1S/C6H4BrClIN/c7-3-5-4(9)1-2-6(8)10-5/h1-2H,3H2 |
InChI Key |
QWWSCVDESNHVKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1I)CBr)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Bromomethyl-6-chloro-3-iodo-pyridine with analogous pyridine derivatives, focusing on molecular properties, substituent positions, and functional group reactivity.
Key Observations:
Substituent Effects on Reactivity :
- Bromomethyl vs. Methyl : The bromomethyl group in the target compound (position 2) offers superior leaving-group capability compared to the methyl group in 3-Bromo-6-chloro-2-methylpyridine . This makes the target compound more reactive in nucleophilic substitutions.
- Iodine Position : In 5-Bromo-2-chloro-3-iodopyridine , iodine at position 3 may facilitate Suzuki-Miyaura couplings, whereas iodine at position 6 in 2-Bromo-3-hydroxy-6-iodopyridine could alter electronic properties for metal-catalyzed reactions.
Molecular Weight and Applications: The trifluoromethyl group in 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine increases molecular weight (260.44 g/mol) and lipophilicity, making it suitable for hydrophobic interactions in agrochemicals.
Synthetic Challenges :
Preparation Methods
Radical Bromination of 2-Methyl-6-chloro-3-iodopyridine
A direct approach involves the benzylic bromination of 2-methyl-6-chloro-3-iodopyridine using N-bromosuccinimide (NBS) under radical initiation. This method capitalizes on the stability of the benzylic radical intermediate, which forms preferentially at the methyl group adjacent to the electron-deficient pyridine ring.
Procedure :
2-Methyl-6-chloro-3-iodopyridine (1.0 equiv) is dissolved in anhydrous carbon tetrachloride, followed by the addition of NBS (1.2 equiv) and a catalytic amount of benzoyl peroxide. The reaction is irradiated with UV light or heated to 80°C for 12 hours. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 10:1) to yield 2-bromomethyl-6-chloro-3-iodopyridine .
Key Considerations :
-
Yield : 60–75% (theorized based on analogous benzylic brominations ).
-
Regioselectivity : The electron-withdrawing chloro and iodo groups direct bromination exclusively to the methyl group due to resonance stabilization of the intermediate radical.
-
Limitations : Requires pre-synthesis of the 2-methyl precursor, which may involve additional steps such as Friedel-Crafts alkylation or directed ortho-metalation .
Directed metalation strategies enable precise introduction of halogens at specific positions on the pyridine ring. This method is ideal for constructing the 6-chloro-3-iodo backbone before introducing the bromomethyl group.
Step 1: Chlorination and Iodination
Starting with 2-methylpyridine, chlorination at position 6 is achieved using POCl₃ in the presence of DMAP (4-dimethylaminopyridine) at 110°C for 6 hours. Subsequent iodination at position 3 employs N-iodosuccinimide (NIS) and triflic acid in dichloromethane at 0°C .
Step 2: Bromomethylation
The 2-methyl group in 6-chloro-3-iodo-2-methylpyridine undergoes bromination using HBr/H₂O₂ in acetic acid at 70°C. This oxidative bromination converts the methyl group to bromomethyl with minimal ring halogenation .
Key Data :
-
Overall Yield : 40–50% (estimated from multi-step halogenation protocols ).
-
Advantage : High regiocontrol due to directed metalation.
-
Challenge : Requires stringent anhydrous conditions for metalation steps.
Oxidation-Cyanation-Hydrolysis Sequence
Adapted from a patent synthesis of 3-bromo-6-chloropyridine-2-carboxylic acid , this route involves functional group interconversion to install the bromomethyl moiety.
Step 1: Oxidation to Nitro Intermediate
3-Bromo-6-chloropyridine is treated with urea hydrogen peroxide and trifluoroacetic anhydride in chloroform at 10–35°C to form the nitro derivative.
Step 2: Cyanation and Hydrolysis
The nitro group is replaced with cyanide using trimethylsilyl cyanide (TMSCN) and triethylamine in acetonitrile under reflux. Subsequent hydrolysis with concentrated H₂SO₄ (90–98%) at 140–180°C yields the carboxylic acid, which is decarboxylated to regenerate the methyl group. Bromination then affords the bromomethyl substituent .
Critical Analysis :
-
Complexity : Multi-step sequence with moderate overall yield (~35%).
-
Utility : Demonstrates versatility in manipulating pyridine substituents through oxidation-reduction cycles.
Electrophilic Bromomethylation
A less conventional approach involves electrophilic bromomethylation using bromomethyl triflate generated in situ from paraformaldehyde and HBr gas.
Reaction Conditions :
6-Chloro-3-iodopyridine is reacted with bromomethyl triflate in the presence of AlCl₃ as a Lewis catalyst at −20°C. The electrophilic bromomethyl group attaches preferentially at the electron-rich position 2 due to the directing effects of the chloro and iodo substituents .
Yield and Challenges :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromomethyl-6-chloro-3-iodo-pyridine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sequential halogenation of pyridine derivatives. For example, bromination at the 2-methyl position using NBS (N-bromosuccinimide) under radical initiation, followed by chlorination (e.g., using Cl₂/FeCl₃) and iodination (via electrophilic substitution with I₂/HNO₃). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improves purity. Analytical techniques like ¹H/¹³C NMR and HPLC (≥95% purity) are critical for validation .
Q. How should researchers characterize and validate the structure of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Distinct peaks for bromomethyl (~δ 4.5–5.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and halogen-induced deshielding.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₆H₄BrClIN⁺ (theoretical m/z ≈ 347.76).
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
Cross-referencing with PubChem data for analogous pyridine derivatives ensures accuracy .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in reactions involving this compound?
- Methodological Answer : The reactivity hierarchy (I > Br > Cl) allows selective substitutions:
- Iodo Group : Participate in Ullmann or Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) at 80–100°C .
- Bromomethyl Group : Undergo nucleophilic substitution (e.g., with amines or thiols) under mild conditions (K₂CO₃/DMF, 25°C).
- Chloro Group : Requires harsher conditions (CuI/140°C for Buchwald-Hartwig amination). Kinetic studies and DFT calculations aid in predicting selectivity .
Q. What are the challenges in stabilizing this compound during storage, and how can decomposition be mitigated?
- Methodological Answer : The compound is sensitive to light and moisture. Recommendations:
- Storage : In amber vials at 4–8°C under inert gas (Ar/N₂).
- Decomposition Pathways : Hydrolysis of the bromomethyl group to hydroxymethyl derivatives; iodides may oxidize. Regular HPLC monitoring and stabilizers (e.g., BHT at 0.1% w/w) extend shelf life .
Q. How does the electronic interplay between halogen substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and I groups activate the pyridine ring toward electrophilic attacks but deactivate it for nucleophilic substitutions. Bromomethyl acts as a leaving group, enabling SN2 reactions. Steric effects from the 6-chloro substituent may hinder coupling at the 3-iodo position. Computational modeling (e.g., Hammett σ constants) and kinetic profiling optimize reaction conditions .
Q. What role does this compound play in the synthesis of bioactive molecules or pharmaceuticals?
- Methodological Answer : It serves as a multifunctional intermediate:
- Anticancer Agents : Iodo and bromo groups enable late-stage diversification via cross-coupling to introduce aryl or heteroaryl motifs.
- Antimicrobials : Chloro and bromomethyl groups anchor the molecule to bacterial enzyme active sites (e.g., dihydrofolate reductase).
Case studies from PubChem highlight analogues used in kinase inhibitor development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
